molecular formula C14H12N2O B6209921 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1893256-57-9

1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6209921
CAS No.: 1893256-57-9
M. Wt: 224.3
InChI Key:
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Description

1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound that features a quinoxaline ring system with a phenyl group attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with phenylglyoxal under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: o-Phenylenediamine reacts with phenylglyoxal in the presence of an acid catalyst (e.g., hydrochloric acid) to form the quinoxaline ring.

    Cyclization: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction could produce 1-phenyl-1,2,3,4-tetrahydroquinoxaline.

Scientific Research Applications

1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or bind to receptors, thereby modulating biological processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3,4-dihydroquinoxalin-2-one
  • 4-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one
  • 4-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Uniqueness

1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern and the resulting biological activities. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1893256-57-9

Molecular Formula

C14H12N2O

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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